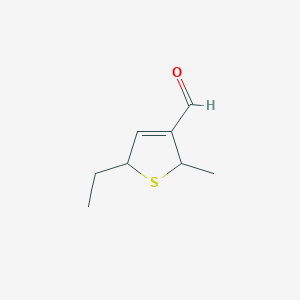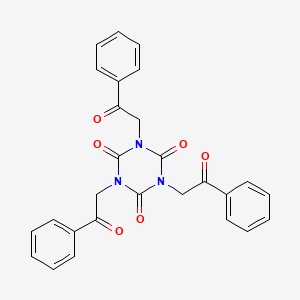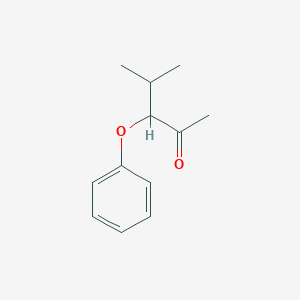![molecular formula C19H44O3Si2 B14586948 Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-64-8](/img/structure/B14586948.png)
Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound characterized by its unique structure, which includes both dimethyl and triethoxysilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by precious metals such as platinum or rhodium. The general reaction conditions include:
Temperature: 50-150°C
Solvent: Toluene or other non-polar solvents
Catalyst: Platinum or rhodium complexes
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Reactants: Nonylsilane, triethoxysilane, and a suitable catalyst
Reaction Conditions: Elevated temperatures and pressures to enhance reaction rates
Purification: Distillation or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Catalysts such as cobalt(II) chloride or copper complexes.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Silanols and siloxanes
Reduction: Reduced organic compounds and silanes
Substitution: Functionalized silanes with various organic groups
Scientific Research Applications
Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of silane coupling agents and surface modifiers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.
Industry: Utilized in the production of advanced materials, including hydrophobic coatings and adhesives.
Mechanism of Action
The mechanism of action of Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane involves the interaction of its silicon-hydrogen and silicon-oxygen bonds with various substrates. The compound can form stable siloxane bonds with surfaces, enhancing their hydrophobicity and chemical resistance. The molecular targets include hydroxyl groups on surfaces, leading to the formation of strong covalent bonds.
Comparison with Similar Compounds
Similar Compounds
- Trimethoxysilane
- Triethoxysilane
- Dimethyldiethoxysilane
Uniqueness
Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane is unique due to its combination of nonyl and triethoxysilyl groups, which provide both hydrophobic and reactive functionalities. This dual functionality makes it particularly useful in applications requiring surface modification and enhanced chemical stability.
Properties
CAS No. |
61210-64-8 |
|---|---|
Molecular Formula |
C19H44O3Si2 |
Molecular Weight |
376.7 g/mol |
IUPAC Name |
dimethyl-nonyl-(2-triethoxysilylethyl)silane |
InChI |
InChI=1S/C19H44O3Si2/c1-7-11-12-13-14-15-16-17-23(5,6)18-19-24(20-8-2,21-9-3)22-10-4/h7-19H2,1-6H3 |
InChI Key |
XIZWYOQMKTTYLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC[Si](C)(C)CC[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)

![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)
![N-{2-[(E)-Phenyldiazenyl]ethyl}aniline](/img/structure/B14586902.png)
![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)
![2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde](/img/structure/B14586920.png)
![Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate](/img/structure/B14586926.png)

![Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14586932.png)



![Bicyclo[4.3.2]undec-10-ene](/img/structure/B14586957.png)
